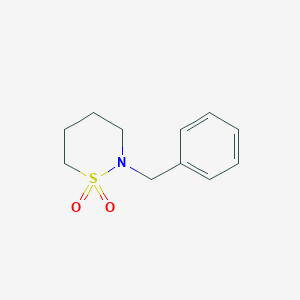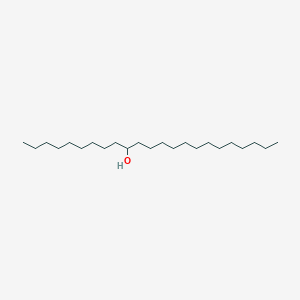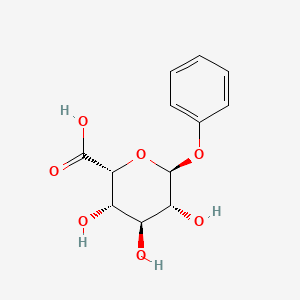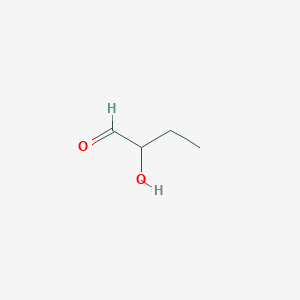![molecular formula C10H12O B14680618 [(1R)-1-(Ethenyloxy)ethyl]benzene CAS No. 28084-56-2](/img/structure/B14680618.png)
[(1R)-1-(Ethenyloxy)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R)-1-(Ethenyloxy)ethyl]benzene is an organic compound with the molecular formula C10H12O. It consists of a benzene ring substituted with a (1R)-1-(ethenyloxy)ethyl group. This compound is notable for its unique structure, which includes an ether linkage and an asymmetric carbon atom, making it a chiral molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[(1R)-1-(Ethenyloxy)ethyl]benzene can be synthesized through an ether replacement reaction involving alcohol and vinyl ether. The reaction typically requires a catalyst, such as a metal nano cluster obtained by heating a transition metal compound in a solvent containing coordination compounds .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of palladium nanoparticles (Pd NPs) combined with bathophenanthroline as a catalyst. This method allows for high catalytic activity and low catalyst loading, making it efficient and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
[(1R)-1-(Ethenyloxy)ethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
[(1R)-1-(Ethenyloxy)ethyl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of [(1R)-1-(Ethenyloxy)ethyl]benzene involves its interaction with molecular targets through its ether linkage and benzene ring. The compound can participate in various chemical reactions, influencing molecular pathways and biological processes. The presence of the asymmetric carbon atom also allows for enantioselective interactions, which can be crucial in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Ethylbenzene: Similar in structure but lacks the ether linkage.
Phenylethyl alcohol: Contains a hydroxyl group instead of an ether linkage.
Anisole: Contains a methoxy group attached to the benzene ring.
Uniqueness
[(1R)-1-(Ethenyloxy)ethyl]benzene is unique due to its chiral nature and the presence of an ether linkage, which differentiates it from other benzene derivatives. This unique structure allows for specific interactions and applications that are not possible with similar compounds .
Propiedades
Número CAS |
28084-56-2 |
|---|---|
Fórmula molecular |
C10H12O |
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
[(1R)-1-ethenoxyethyl]benzene |
InChI |
InChI=1S/C10H12O/c1-3-11-9(2)10-7-5-4-6-8-10/h3-9H,1H2,2H3/t9-/m1/s1 |
Clave InChI |
CRWWEKKKSYEDEL-SECBINFHSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC=C1)OC=C |
SMILES canónico |
CC(C1=CC=CC=C1)OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Hydroxyethyl 4-[(methylcarbamoyl)oxy]benzoate](/img/structure/B14680559.png)









![4,5-Diphenyl-2-[4-(piperidin-1-yl)buta-1,3-dien-1-yl]pyridine](/img/structure/B14680605.png)

